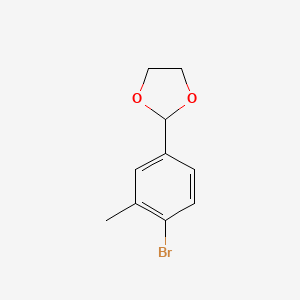
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It features a brominated aromatic ring attached to a dioxolane moiety
Applications De Recherche Scientifique
Chemistry: 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
It’s worth noting that 4-bromo-3-methylphenol, a related compound, has been used in the synthesis of certain nickel complexes . These complexes could potentially serve as catalysts in various chemical reactions.
Mode of Action
Related compounds have been used in the synthesis of nickel complexes . These complexes could potentially interact with other molecules to catalyze chemical reactions.
Biochemical Pathways
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially influence various biochemical pathways.
Pharmacokinetics
A related compound, 2-(4-bromo-3-methylphenyl)acetic acid, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane.
Result of Action
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially catalyze various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is carried out under reflux conditions to drive the formation of the dioxolane ring.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted dioxolanes.
- Oxidation reactions yield carboxylic acids or aldehydes.
- Reduction reactions yield hydrogenated dioxolanes.
Comparaison Avec Des Composés Similaires
- Methyl 4-bromo-3-methylbenzoate
- 4-Bromo-3-methylphenol
- (4-Bromo-3-methylphenyl)(methyl)sulphane
Comparison: 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to its analogs. The dioxolane ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like methyl 4-bromo-3-methylbenzoate and 4-bromo-3-methylphenol lack the dioxolane ring, which limits their reactivity and applications.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJLISQDROHCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)
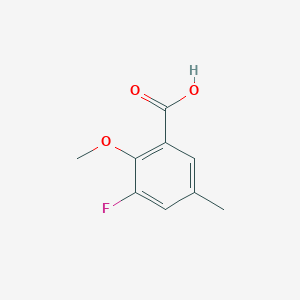
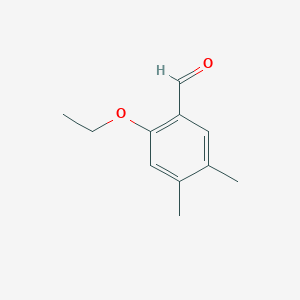
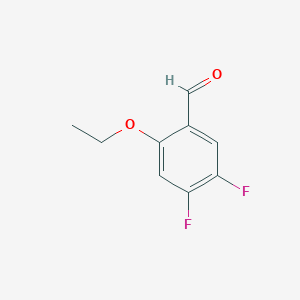
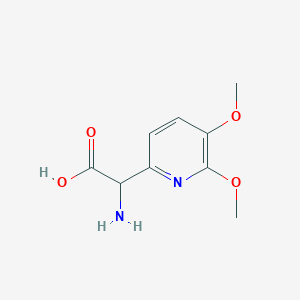
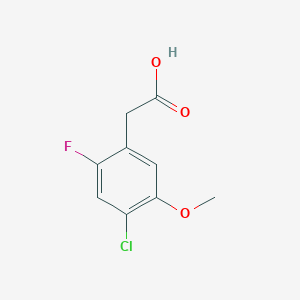

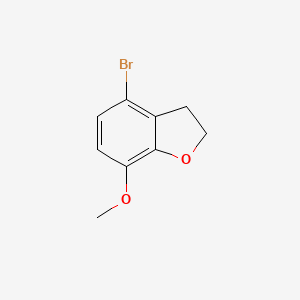

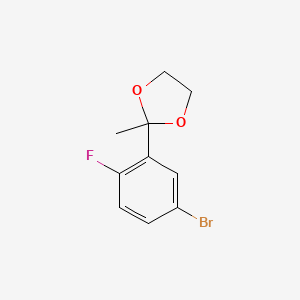

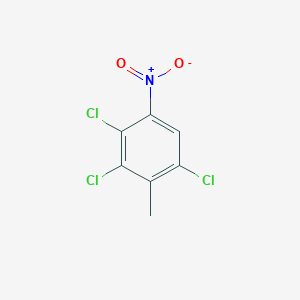
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
